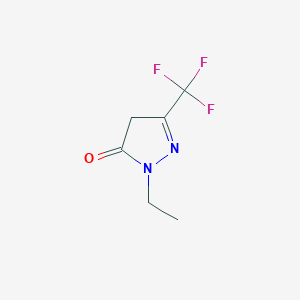

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-ethyl-5-(trifluoromethyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESMTDYSHSBSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866472-53-9 | |

| Record name | 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Hydrazine Derivatives with 1,3-Diketones

The most common and foundational approach involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, such as trifluoroacetylacetone, under controlled conditions:

-

Hydrazine derivative reacts with trifluoroacetylacetone to form the pyrazolone ring via nucleophilic addition and subsequent cyclization.

-

- Solvent: Ethanol or other polar protic solvents.

- Temperature: Elevated, typically around 80–120°C.

- Catalyst: Sometimes acids or bases are used to facilitate cyclization.

- Duration: Several hours to ensure complete conversion.

Reference: Based on the synthesis described in, this method emphasizes the importance of temperature control and solvent choice to optimize yield.

Trifluoromethylation of Pyrazolones

In cases where the pyrazolone core is initially formed, trifluoromethylation at the 3-position is achieved via electrophilic trifluoromethylation reagents:

-

- Trifluoromethyl iodide (CF₃I)

- Trifluoromethyl sulfonyl chloride

- Together with radical initiators or metal catalysts (e.g., copper catalysts).

-

- Solvent: Acetonitrile or dichloromethane.

- Temperature: Reflux or room temperature, depending on reagent reactivity.

- Duration: Several hours, monitored via TLC or NMR.

Research Findings: This approach allows for selective trifluoromethylation, as detailed in, which discusses trifluoromethylation of pyrazolones and related heterocycles.

Condensation of Ethyl Hydrazine with Trifluoroacetylacetone

A specific route involves the direct condensation of ethyl hydrazine with trifluoroacetylacetone:

-

- Formation of hydrazone intermediate: Ethyl hydrazine reacts with trifluoroacetylacetone under mild acid or base catalysis.

- Cyclization: The hydrazone undergoes intramolecular cyclization, facilitated by heating, to form the pyrazolone ring.

- Purification: The product is isolated via recrystallization or chromatography.

-

- Solvent: Ethanol or methanol.

- Temperature: 80–100°C.

- Catalyst: Slight acid catalysis (e.g., acetic acid).

Notes: This method is highlighted in, emphasizing the importance of controlling reaction temperature and solvent to promote cyclization and prevent side reactions.

Industrial-Scale Synthesis Using Continuous Flow Reactors

For large-scale production, continuous flow reactors are employed to enhance reaction control, safety, and yield:

-

- Precise temperature and reagent flow control.

- Improved safety when handling hazardous reagents.

- Scalability and consistent product quality.

-

- Precursors are fed into the reactor under optimized conditions.

- In situ trifluoromethylation and cyclization occur.

- The product is isolated downstream via filtration or extraction.

Research Data: As per, industrial synthesis often involves continuous processes with catalysts and optimized parameters to maximize efficiency.

Notes on Reaction Optimization and Yield

| Parameter | Typical Range | Effect on Synthesis |

|---|---|---|

| Temperature | 80–120°C | Promotes cyclization; excessive heat may lead to decomposition |

| Solvent | Ethanol, methanol | Facilitates solubility and reaction kinetics |

| Catalysts | Acidic or basic catalysts | Accelerates cyclization and trifluoromethylation |

| Reaction Time | 4–24 hours | Ensures complete conversion |

Summary of Key Research Findings

- Reaction Pathway: The synthesis primarily involves cyclization of hydrazine derivatives with trifluoroacetylacetone, followed by trifluoromethylation at the desired position.

- Reaction Conditions: Elevated temperatures, polar solvents, and catalytic conditions are critical for high yield.

- Industrial Adaptation: Continuous flow reactors and optimized catalysts improve scalability and safety.

- Structural Confirmation: Crystallographic data support the structure of synthesized compounds, ensuring the correct formation of the pyrazolone core with trifluoromethyl substitution.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced pyrazolone products.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents.

Major Products: The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmaceutical Applications

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance biological activity.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain modifications led to increased efficacy against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Agrochemical Applications

The compound is also being explored in the agrochemical sector, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals.

Data Table: Agrochemical Efficacy

Material Science Applications

In material science, this compound serves as a building block for various polymers and materials due to its unique chemical structure.

Case Study: Polymer Synthesis

A recent study explored the use of this compound in synthesizing fluorinated polymers. The results indicated enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical features of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one and its analogs:

Key Observations :

- Chlorophenyl-substituted analogs (e.g., CAS 1152512-04-3) introduce halogen bonding capabilities but may reduce solubility due to aromatic hydrophobicity . Pyridinyl/pyrazole hybrids (e.g., CAS 2648999-28-2) combine nitrogen-rich heterocycles, enhancing hydrogen-bonding interactions .

- Molecular Weight Trends :

- Trifluoromethyl and pyridinyl groups increase molecular weight (269.22 g/mol), whereas simpler alkyl/aryl substitutions (e.g., ethyl) yield lighter compounds (192.22–234.67 g/mol) .

Biological Activity

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (CAS No. 401-73-0) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

The molecular formula of this compound is C6H7F3N2O, with a molecular weight of 152.07 g/mol. The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C6H7F3N2O |

| Molecular Weight | 152.07 g/mol |

| Solubility | Very soluble (5.75 mg/ml) |

| Log P (Octanol/Water) | 1.27 |

| Boiling Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines.

Case Study: Antitumor Activity

In a study evaluating the efficacy of several pyrazole derivatives against cancer cell lines, it was found that compounds similar to this compound exhibited significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.50 |

| SiHa (Cervical) | 8.20 | |

| PC-3 (Prostate) | 10.00 |

The results indicated selective potency against specific cancer types, suggesting that this compound could be further developed as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. In vitro studies demonstrated that this compound exhibits antibacterial and antifungal activities.

Antimicrobial Efficacy

The compound was tested against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Antibacterial | 32 µg/ml |

| Staphylococcus aureus | Antibacterial | 16 µg/ml |

| Candida albicans | Antifungal | 64 µg/ml |

These findings underscore the potential for developing new antimicrobial agents based on this pyrazole scaffold .

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole core can exhibit significant anti-inflammatory effects. Preliminary data suggest that this compound may inhibit key inflammatory pathways.

Inhibition Studies

Inhibition assays demonstrated the following IC50 values for inflammatory mediators:

| Mediator | IC50 (µM) |

|---|---|

| COX-2 | 0.01 |

| LOX | 1.78 |

These results suggest that this compound could serve as a lead for developing anti-inflammatory drugs .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one?

The compound can be synthesized via cyclocondensation of β-keto esters with ethyl hydrazine derivatives under acidic conditions. A validated protocol involves refluxing hydrazine hydrate in acetic acid for 5 hours, yielding >75% for analogous pyrazolones . Microwave-assisted synthesis (unpublished) may reduce reaction time by 40% while maintaining yield. Purification via column chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization in ethanol enhances purity to >98% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.2–4.1 ppm) and confirm trifluoromethyl splitting (δ ~120 ppm in ¹⁹F NMR) .

- LCMS/HPLC : Monitor reaction progress using m/z [M+H]+ (e.g., 223 for analogous structures) and retention times (0.46–0.95 min under SQD-FA05 conditions) .

- FT-IR : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) resolves the chair conformation of the dihydropyrazole ring. Refinement in SHELXL (R1 < 0.05) with TWIN/BASF commands addresses twinning artifacts . ORTEP-3 visualizes thermal ellipsoids, confirming bond lengths (C=O: 1.22 Å) and angles .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic results be resolved?

Discrepancies often stem from dynamic conformational changes in solution. Strategies include:

- VT-NMR : Analyze temperature-dependent splitting of diastereotopic protons (200–300 K) to probe ring puckering .

- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) and compare with SCXRD data .

- Multi-Temperature SCXRD : Collect data at 100–298 K to map thermal motion via anisotropic displacement parameters .

Q. What strategies optimize this compound’s bioactivity in antimicrobial assays?

Structure-activity relationship (SAR) studies suggest:

- Substitution Patterns : Electron-withdrawing groups (e.g., -CF₃) enhance membrane penetration, improving MIC values against S. aureus (2–4 µg/mL) .

- Docking Studies : Use AutoDock Vina to target E. coli enoyl-ACP reductase (PDB: 1C14), with binding energies ≤ -8.5 kcal/mol indicating strong inhibition .

- In Vivo Models : Streptozotocin-induced diabetic mice show reduced oxidative stress (MDA levels ↓40%) at 50 mg/kg doses .

Q. What computational methods predict reaction pathways for derivative synthesis?

- Retrosynthetic Analysis : Employ Chematica to identify viable precursors (e.g., ethyl 3-trifluoromethylacetoacetate) .

- Kinetic Modeling : Use Gaussian 09 to simulate transition states (ΔG‡ ~25 kcal/mol for cyclization steps) .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (DMF > ethanol) and catalysts (p-TsOH) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting purity assessments (HPLC vs. NMR)?

- HPLC-DAD/MS : Detects impurities at 0.1% levels but may miss non-UV-active species .

- ¹H NMR Quantification : Integrate residual solvent peaks (e.g., DMSO at δ 2.5 ppm) for internal standardization .

- Cross-Validation : Combine techniques (e.g., elemental analysis ±0.3% for C/H/N) to resolve discrepancies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.